![molecular formula C14H12Cl2N2O B7507035 N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7507035.png)
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics known as nicotinic acetylcholine receptor agonists. It was first synthesized in the late 1990s and has since been studied extensively for its potential as a pain reliever.
作用機序
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide works by binding to and activating nicotinic acetylcholine receptors, which are found throughout the nervous system. This activation leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation. N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide also activates a specific subtype of nicotinic acetylcholine receptor known as the alpha4beta2 receptor, which is involved in nicotine addiction.
Biochemical and Physiological Effects:
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which are involved in pain modulation. N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has also been shown to decrease the release of glutamate, which is involved in the transmission of pain signals. In addition, N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.
実験室実験の利点と制限
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has a number of advantages for use in lab experiments. It has a high potency and selectivity for nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in pain modulation and nicotine addiction. However, N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide also has a number of limitations. It has a relatively short half-life, which makes it difficult to study its long-term effects. In addition, N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide is a synthetic compound that may not accurately reflect the effects of natural compounds on nicotinic acetylcholine receptors.
将来の方向性
There are a number of future directions for research on N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide. One area of interest is the potential of N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide as a treatment for nicotine addiction. Another area of interest is the development of more potent and selective nicotinic acetylcholine receptor agonists for the treatment of pain. Additionally, further research is needed to better understand the long-term effects of N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide on the nervous system and to develop more effective delivery methods for the compound.
合成法
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide is synthesized through a multistep process that involves the reaction of 2,3-dichlorotoluene with sodium methoxide to form the corresponding methyl ether. This intermediate is then reacted with 4-cyanopyridine in the presence of potassium carbonate to yield N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide.
科学的研究の応用
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been extensively studied for its potential as a pain reliever. It has been shown to be effective in relieving acute and chronic pain in animal models, including neuropathic pain, inflammatory pain, and cancer pain. N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has also been studied for its potential as a treatment for nicotine addiction, as it activates the same receptors in the brain that are targeted by nicotine.
特性
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-18(14(19)10-5-7-17-8-6-10)9-11-3-2-4-12(15)13(11)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFIGUSWYHGHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506961.png)
![N-benzyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506966.png)
![N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7506967.png)
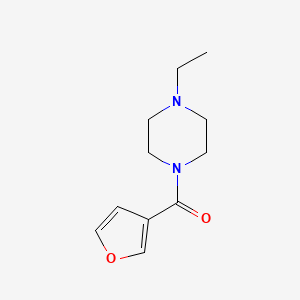
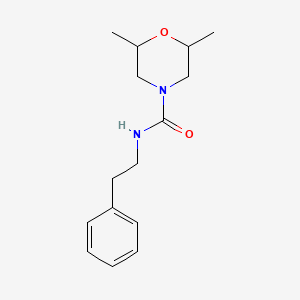
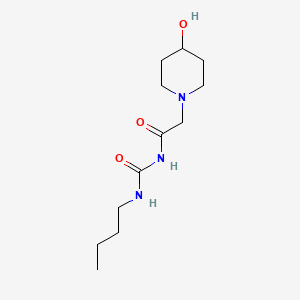
![1,3-dimethyl-N-(2-methylbutan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507005.png)
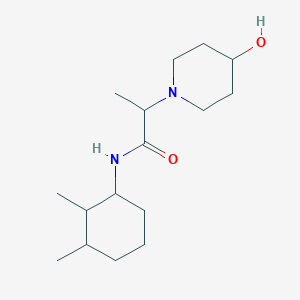
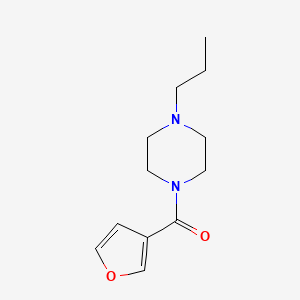
![1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507020.png)
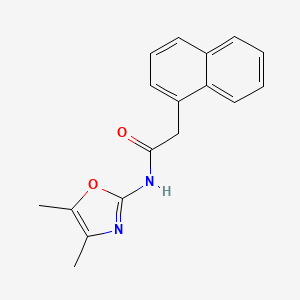

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7507032.png)
![Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507039.png)